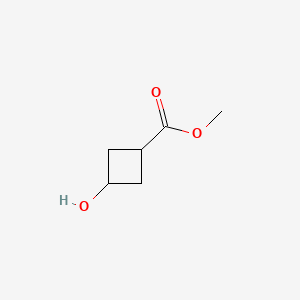

Methyl 3-hydroxycyclobutanecarboxylate

Description

The exact mass of the compound this compound is 130.062994177 g/mol and the complexity rating of the compound is 116. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-hydroxycyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-9-6(8)4-2-5(7)3-4/h4-5,7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYKHAEUVLSBWSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801220213 | |

| Record name | Cyclobutanecarboxylic acid, 3-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801220213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4934-99-0, 63485-51-8 | |

| Record name | Cyclobutanecarboxylic acid, 3-hydroxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4934-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutanecarboxylic acid, 3-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801220213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl trans-3-hydroxycyclobutanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | methyl 3-hydroxycyclobutane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Cyclobutane Derivatives and Strain Theory

Cyclobutane (B1203170), the four-carbon cycloalkane, is characterized by significant ring strain, a concept central to understanding its chemical behavior and that of its derivatives. libretexts.orglibretexts.org This strain is primarily a combination of two factors: angle strain and torsional strain. libretexts.orglibretexts.org

Torsional Strain: If cyclobutane were planar, the hydrogen atoms on adjacent carbon atoms would be fully eclipsed, leading to significant torsional strain. The puckered conformation also helps to relieve this strain by staggering the C-H bonds. libretexts.org

Significance As a Versatile Synthetic Intermediate and Building Block

Methyl 3-hydroxycyclobutanecarboxylate serves as a valuable building block in organic synthesis. cymitquimica.com Its rigid, three-dimensional scaffold is an attractive feature for the construction of complex molecules. The compound is recognized as a key intermediate in the synthesis of a wide range of pharmaceuticals. google.com Research has shown its utility in developing inhibitors for enzymes such as kinases, CETP (Cholesteryl Ester Transfer Protein), and thrombin, which are targets in the treatment of autoimmune diseases, chronic inflammatory conditions, and cancer. google.com

The compound's value lies in the ability of its functional groups to undergo various chemical transformations, allowing chemists to introduce new functionalities and build more elaborate molecular architectures. It is used in laboratory settings for the manufacture of other substances, highlighting its role as a foundational component in multi-step synthetic pathways. chemicalbook.com

Overview of Its Unique Functional Group Combination Ester and Alcohol

The chemical character of Methyl 3-hydroxycyclobutanecarboxylate is defined by the coexistence of a methyl ester (-COOCH₃) and a hydroxyl (-OH) group. cymitquimica.comnih.gov This bifunctionality, situated on a strained four-membered ring, provides a platform for diverse chemical reactions.

The hydroxyl group can be oxidized to a ketone, used in nucleophilic substitution reactions, or converted into a better leaving group for subsequent transformations.

The ester group can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or react with nucleophiles like Grignard reagents.

The relative positioning of these two groups (at the 1 and 3 positions) allows them to influence each other's reactivity or to be addressed sequentially in a synthetic route. For example, one group can be protected while the other is being chemically modified, a common strategy in the total synthesis of complex natural products and medicinal agents. The synthesis of the cis isomer often starts from Methyl 3-oxocyclobutanecarboxylate, where the ketone is reduced to the alcohol. chemicalbook.com

Scope of Research Areas and Disciplines Investigating Methyl 3 Hydroxycyclobutanecarboxylate

Fundamental Synthetic Routes to the Cyclobutane Core

The construction of the cyclobutane ring is a key challenge due to inherent ring strain. Several reliable methods have been established to form this carbocycle.

One of the primary methods for constructing the cyclobutane skeleton involves the intramolecular cyclization of appropriately substituted acyclic precursors. This strategy relies on forming two new carbon-carbon bonds to close the ring.

A notable example involves a double alkylation reaction using a malonic ester derivative. In a process described for the synthesis of 3-oxo-1-cyclobutane-carboxylic acid, a precursor to the target molecule, a dialkyl malonate reacts with a 1,3-dihalogenated propane (B168953) equivalent. google.com For instance, the sodium salt of diethyl malonate can be reacted with 2-(chloromethyl)-1,3-dioxolane (a protected form of 1,3-dichloroacetone). The initial reaction displaces one chlorine, and a subsequent intramolecular cyclization displaces the second, forming the four-membered ring. google.com The resulting geminal diester on the cyclobutane ring can then be hydrolyzed and decarboxylated to yield a cyclobutanecarboxylic acid derivative, which can be further functionalized. google.com

Key Features of Acyclic Cyclization:

Starting Materials: Typically involves a three-carbon chain with electrophilic centers at both ends and a nucleophilic carbon species.

Reaction Type: Intramolecular nucleophilic substitution (SN2) reactions are common.

Challenges: Entropically disfavored, requiring controlled conditions to favor intramolecular cyclization over intermolecular polymerization.

Once the 3-hydroxycyclobutanecarboxylic acid core is synthesized, the methyl ester is commonly formed via esterification with methanol (B129727). The most prevalent method for this transformation is the Fischer esterification. masterorganicchemistry.com

This acid-catalyzed reaction involves heating the carboxylic acid with an excess of methanol. masterorganicchemistry.comlibretexts.org Strong acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are typically used as catalysts. youtube.comkhanacademy.org The mechanism proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon for nucleophilic attack by methanol. libretexts.orgyoutube.com A tetrahedral intermediate is formed, followed by proton transfer and the elimination of water to yield the ester. masterorganicchemistry.com Since the reaction is an equilibrium, using methanol as the solvent or removing water as it forms drives the reaction to completion. masterorganicchemistry.comlibretexts.org

Table 1: Common Conditions for Fischer Esterification

| Component | Role | Examples | Reference |

| Carboxylic Acid | Substrate | 3-Hydroxycyclobutanecarboxylic Acid | |

| Alcohol | Reagent/Solvent | Methanol (MeOH) | youtube.com |

| Acid Catalyst | Catalyst | Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl), Toluenesulfonic acid (TsOH) | masterorganicchemistry.com |

| Conditions | Driving Equilibrium | Excess alcohol, removal of water | libretexts.org |

The term "hydroxymethylation" can refer to the introduction of a hydroxyl (-OH) group onto the cyclobutane ring. For the synthesis of this compound, this is most directly achieved by the reduction of a ketone precursor.

A highly efficient method involves the stereoselective reduction of Methyl 3-oxocyclobutanecarboxylate. In a documented large-scale synthesis, the cis-isomer of this compound was prepared by dissolving Methyl 3-oxocyclobutanecarboxylate in tetrahydrofuran (B95107) (THF) and cooling it to low temperatures (-78 to -60 °C). chemicalbook.com A solution of lithium tri-tert-butoxyaluminum hydride was then added dropwise. This reducing agent selectively attacks the ketone, yielding the cis-hydroxyl group with high purity (95%) and in excellent yield (88%) after an acidic workup. chemicalbook.com The stereochemical outcome is controlled by the steric bulk of the reducing agent and the substrate.

A more general, though less direct, strategy for nucleophilic hydroxymethylation involves organosilicon reagents. orgsyn.org For example, a Grignard reagent like (isopropoxydimethylsilyl)methyl magnesium chloride can act as a hydroxymethyl anion equivalent. It reacts with an electrophile (e.g., a ketone), and the resulting carbon-silicon bond can be oxidatively cleaved using hydrogen peroxide to reveal the desired primary alcohol. This method is notable for its compatibility with various functional groups, including esters. orgsyn.org

Specific Synthesis Protocols

More targeted synthetic routes begin with precursors that already contain the cyclobutane ring.

A direct conversion from cyclobutane-1,3-dione (B95015) and methanol to the final product is not a single-step process. The synthesis requires a multi-step sequence starting from precursors to the dione. A practical route begins with 1,3-dichloroacetone, which is first protected as a ketal, for example, 2,2-dichloromethyl-1,3-dioxolane. google.com This intermediate undergoes a cyclization reaction with a malonic ester, such as diethyl malonate, in the presence of a base like sodium hydride. The resulting spirocyclic compound is then subjected to hydrolysis under strong acidic conditions, which removes the ketal protecting group and also leads to decarboxylation, yielding 3-oxo-1-cyclobutane-carboxylic acid. google.com

From this key intermediate, the synthesis proceeds via two final steps:

Reduction of the Ketone: The carbonyl group at the 3-position is reduced to a hydroxyl group using a reducing agent like sodium borohydride (B1222165) or, for stereocontrol, a bulkier hydride as described previously. chemicalbook.com

Esterification: The carboxylic acid is then esterified with methanol using standard Fischer esterification conditions (acid catalyst) to afford the final product, this compound. masterorganicchemistry.com

The synthesis outlined in this subsection, starting from 3-hydroxy-1-methylcyclobutanone, leads to a structurally related but different compound: Methyl 3-hydroxy-1-methylcyclobutanecarboxylate . synquestlabs.com This precursor already contains an additional methyl group at the C1 position of the cyclobutane ring.

An acid-catalyzed reaction involving 3-hydroxycyclobutanone (B178150) derivatives can proceed through several pathways. researchgate.netrsc.org If the goal were an intramolecular esterification (to form a lactone), the starting material would need to be a hydroxy acid. masterorganicchemistry.comyoutube.com Given the starting material is a ketone, a reaction under acidic conditions with methanol would not directly lead to the desired ester. A plausible, though indirect, route to an ester from this ketone would first require oxidation of the 3-hydroxy-1-methylcyclobutanone to the corresponding dione, followed by a series of steps not directly related to simple acidic treatment with methanol.

Therefore, this specific protocol as stated is not a direct pathway to the target molecule of this article. It would, however, be a potential route to its methylated analogue. synquestlabs.com

Reductive Transformations of Carbonyl-Containing Cyclobutane Precursors (e.g., 3-carbonyl-cyclobutanecarboxylic acid ester with NaBH₄)

A primary route to this compound involves the reduction of its keto-precursor, methyl 3-oxocyclobutanecarboxylate. Sodium borohydride (NaBH₄) is a common reducing agent for this transformation, converting the ketone to a secondary alcohol. masterorganicchemistry.comyoutube.com The reaction proceeds via nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. libretexts.org While NaBH₄ is effective, it often results in a mixture of cis and trans isomers, with selectivity influenced by reaction conditions. For instance, the reduction of methyl 3-oxocyclobutanecarboxylate with NaBH₄ can yield the desired alcohol, but achieving high stereoselectivity for a specific isomer can be challenging. In contrast, bulkier reducing agents like Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) demonstrate superior stereoselectivity, favoring the formation of the cis-isomer due to steric hindrance. chemicalbook.com The choice of reducing agent is therefore critical in determining the stereochemical outcome of the final product. While NaBH₄ is generally not strong enough to reduce esters, under specific conditions such as high temperatures or with the addition of Lewis acids like LiCl, its reactivity can be enhanced. libretexts.orgsci-hub.sereddit.com

Comparison of Reducing Agents for Methyl 3-oxocyclobutanecarboxylate

| Reducing Agent | Typical Product | Selectivity Noted | Reference |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Mixture of cis- and trans-3-hydroxy isomers | Lower cis-selectivity (yields around 65%) | |

| Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) | Primarily cis-3-hydroxy isomer | High cis-selectivity (yields up to 88%) due to steric hindrance | chemicalbook.com |

Aldol Condensation Approaches (e.g., Methyl 3-oxocyclobutanecarboxylate with Formaldehyde)

Aldol condensation represents another potential, though less commonly detailed, pathway for modifying cyclobutane precursors. A theoretical approach could involve the reaction of the enolate of methyl 3-oxocyclobutanecarboxylate with an aldehyde like formaldehyde. This would introduce a hydroxymethyl group at the C2 position, adjacent to the ketone. Subsequent reduction of the ketone at C3 would be necessary to arrive at a di-substituted cyclobutane. The control of regioselectivity and stereoselectivity in such a sequence would be a significant synthetic challenge.

Ring Enlargement Reactions (e.g., from 1-Vinyl-2-methylcyclopropanol)

Ring enlargement reactions provide an alternative strategy for constructing the cyclobutane skeleton. chemrxiv.org One such method involves the transformation of vinylcyclopropanols. For example, the treatment of a 1-alkenylcyclopropanol with an electrophile like N-bromosuccinimide (NBS) can trigger a regio- and stereospecific 1,2-migration. chemrxiv.org This rearrangement expands the three-membered ring into a four-membered ring, yielding a functionalized cyclobutanone (B123998) intermediate, which can then be further modified. chemrxiv.org This approach is valuable for accessing chiral cyclobutanones from chiral cyclopropanone (B1606653) equivalents. chemrxiv.org

Stereoselective Synthesis of Isomers (cis- and trans- this compound)

The relative orientation of the hydroxyl and ester groups defines the cis and trans isomers of this compound, each potentially leading to different biological activities in larger molecules. Consequently, developing synthetic routes that selectively yield one isomer over the other is of great importance.

Stereocontrol in Cyclization and Reduction Steps

Stereocontrol is a central theme in the synthesis of substituted cyclobutanes. During the reduction of methyl 3-oxocyclobutanecarboxylate, the stereochemical outcome is highly dependent on the reducing agent employed. As noted, the use of sterically demanding hydride reagents is a key strategy for achieving facial selectivity.

Reduction with LiAlH(Ot-Bu)₃: The reaction of methyl 3-oxocyclobutanecarboxylate with lithium tri-tert-butoxyaluminum hydride in tetrahydrofuran (THF) at low temperatures (e.g., -78°C) predominantly yields methyl cis-3-hydroxycyclobutanecarboxylate. chemicalbook.com The bulky hydride attacks the carbonyl group from the less sterically hindered face, opposite to the ester group, resulting in the hydroxyl group being on the same side as the ester (cis). Yields for this selective reduction are reported to be as high as 88%. chemicalbook.com

Reduction with NaBH₄: Standard reduction with sodium borohydride is less selective and typically produces a mixture of cis and trans isomers.

Stereocontrol in Reduction of Methyl 3-oxocyclobutanecarboxylate

| Reagent | Temperature | Predominant Isomer | Reported Yield | Reference |

|---|---|---|---|---|

| LiAlH(Ot-Bu)₃ | -78°C to -60°C | cis | 88% | chemicalbook.com |

| NaBH₄ | Varies | Mixture of cis/trans | ~65% (for cis) |

Configuration Inversion Strategies for Trans-Isomers

To obtain the trans-isomer in high purity, a common and effective strategy involves the inversion of the stereocenter in the readily accessible cis-isomer. The Mitsunobu reaction is a powerful tool for this purpose.

This process typically involves:

Starting Material: High-purity methyl cis-3-hydroxycyclobutanecarboxylate.

Reagents: The reaction is carried out using a phosphine (B1218219) (e.g., triphenylphosphine), an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD), and a nucleophile, such as p-nitrobenzoic acid.

Mechanism: The Mitsunobu reaction activates the hydroxyl group, allowing it to be displaced by the p-nitrobenzoate nucleophile via an Sₙ2-type mechanism. This results in a complete inversion of configuration at the carbon atom.

Hydrolysis: The resulting trans-p-nitrobenzoate ester is then hydrolyzed, typically using a base like lithium hydroxide (B78521), to yield methyl trans-3-hydroxycyclobutanecarboxylate.

This two-step sequence (Mitsunobu reaction followed by hydrolysis) is highly efficient, affording the trans-isomer with high stereochemical purity (>95%).

Enantioselective Synthesis and Chiral Induction

Moving beyond diastereoselectivity, the enantioselective synthesis of specific chiral isomers of this compound is crucial for pharmaceutical applications. Chiral cyclobutanes are important building blocks for bioactive compounds. thieme-connect.dechemistryviews.org Synthesizing them enantioselectively remains a significant challenge due to their ring strain. thieme-connect.de

Several advanced strategies have been developed:

Asymmetric [2+2] Cycloadditions: Visible-light-induced asymmetric [2+2] cycloadditions of alkenes offer a direct route to chiral cyclobutanes. chemistryviews.org Recent developments have focused on directing-group-free methods, which increase the efficiency and applicability of the reaction. chemistryviews.org

Catalytic Asymmetric Synthesis: Methods involving chiral catalysts, such as those based on Iridium, can facilitate cascade reactions that produce enantioenriched cyclobutane derivatives. chemistryviews.org For example, an Ir-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] cycloaddition can yield complex bicyclic systems containing a cyclobutane ring with excellent enantioselectivity. chemistryviews.org

Enantioselective Bicyclobutanation: Another approach involves the Rhodium-catalyzed enantioselective bicyclobutanation of diazo compounds, followed by a copper-catalyzed homoconjugate addition. nih.gov This sequence allows for the construction of highly substituted, enantiomerically enriched cyclobutanes. nih.gov

Utilization of Chiral Precursors

One of the most straightforward strategies to obtain a specific stereoisomer of a target molecule is to begin with a starting material that already contains the desired stereochemistry. This approach, known as a chiral pool synthesis, transfers the existing chirality of the precursor to the final product. For the synthesis of this compound, this could involve starting with a naturally occurring or synthetically available chiral cyclobutane derivative. The stereochemistry of the final product is directly dictated by the stereochemistry of the starting material and the stereospecificity of the subsequent chemical transformations.

Application of Chiral Reagents and Catalysts in Asymmetric Reactions

Asymmetric catalysis has become a cornerstone of modern organic synthesis, enabling the creation of chiral molecules from achiral or racemic starting materials. mdpi.com These reactions utilize a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

A common precursor, Methyl 3-oxocyclobutanecarboxylate, can be reduced to this compound. chemicalbook.comchemicalbook.com The use of a chiral reducing agent or a stoichiometric chiral reagent can selectively produce one enantiomer of the hydroxyl group. More advanced methods employ catalytic asymmetric hydrogenation, where a prochiral ketone is reduced using hydrogen gas in the presence of a chiral metal catalyst. Chiral rhodium and iridium complexes, often featuring bidentate phosphine ligands, are effective for the asymmetric hydrogenation of ketones, yielding chiral secondary alcohols with high enantioselectivity. researchgate.net

Furthermore, organocatalysis presents a metal-free alternative. Chiral organocatalysts, such as those based on axially chiral styrenes or squaramides, can activate substrates and control the stereochemical outcome of reactions through the formation of multiple hydrogen bonds and other non-covalent interactions. mdpi.comnih.gov

Table 1: Representative Asymmetric Catalytic Reactions for Ketone Reduction This table illustrates general catalyst systems applicable to the asymmetric reduction of ketones, a key step in producing chiral hydroxy-substituted compounds.

| Catalyst System | Substrate Type | Stereoselectivity (ee%) |

| Rh(I)-(S)-BINAP / Boronic Acid | Conjugated Enones | >95% |

| Ir-N,P Complexes | Dialkyl Substituted Ketones | up to 99% |

| Chiral Squaramide Derivatives | Various Ketones | up to 98% |

| Nickel(II) / (S,S)-Ph-BPE | Cyclohexadienones | 92% to 99% |

Data sourced from studies on asymmetric hydrogenation and Michael additions, demonstrating the potential for high stereocontrol. mdpi.comresearchgate.net

Desymmetrization of Meso-Compounds (e.g., Meso-cyclobutane-1,2-dicarboxylic acid methyl ester)

Desymmetrization is a powerful strategy wherein a prochiral meso-compound, which contains a plane of symmetry but has enantiotopic functional groups, is transformed into a chiral molecule. A chiral reagent or catalyst selectively reacts with one of the two identical functional groups, breaking the symmetry and inducing chirality.

For instance, a meso-dicarboxylic acid ester, such as dimethyl meso-cyclobutane-1,2-dicarboxylate, could be a suitable precursor. A chiral catalyst, often a palladium complex with a chiral ligand, could facilitate a reaction that selectively transforms one of the ester groups. nih.gov This approach can lead to products with high enantiomeric excess and provides a direct route to chiral cyclobutane building blocks. The efficiency of such processes relies on the ability of the chiral catalyst to effectively differentiate between the two enantiotopic reactive sites.

Kinetic Resolution Techniques

Kinetic resolution is a method used to separate a racemic mixture (a 1:1 mixture of two enantiomers). This technique employs a chiral reagent or catalyst that reacts at different rates with each enantiomer. The result is a mixture of unreacted starting material, enriched in the slower-reacting enantiomer, and a product formed from the faster-reacting enantiomer.

For a racemic mixture of this compound, a lipase (B570770) enzyme could be used to selectively acylate one enantiomer, allowing for the separation of the resulting ester from the unreacted alcohol. Alternatively, parallel kinetic resolution (PKR) can be employed. In a PKR, a racemic resolving agent is used to react with a racemic substrate, ideally leading to the formation of two different diastereomeric products, each in high yield and high diastereomeric excess. This has been effectively demonstrated for similar cyclic esters using chiral lithium amide bases. nih.gov

Advanced Photochemical Strategies

Photochemistry, which utilizes light to induce chemical reactions, offers unique pathways for constructing complex molecular architectures like cyclobutanes. researchgate.net These reactions often proceed through electronically excited states, enabling transformations that are not accessible via thermal methods.

Intramolecular [2+2] Photocycloaddition for Functionalized Cyclobutanes

The [2+2] photocycloaddition is a hallmark reaction in photochemistry and the most widely used method for synthesizing cyclobutane rings. acs.orgnsf.gov This reaction involves the union of two alkene double bonds to form a four-membered ring upon exposure to light. In an intramolecular context, a molecule containing two separate alkene moieties is irradiated, causing it to fold and form a bicyclic system containing a cyclobutane ring. acs.orgnih.gov

The synthesis of a functionalized cyclobutane like this compound via this method would involve designing a suitable diene precursor. The reaction is often facilitated by a photosensitizer, such as an iridium(III) complex, which allows the reaction to proceed with visible light. nih.gov The regioselectivity of the cycloaddition (i.e., which carbons of the two alkenes bond to each other) can be controlled by the length and nature of the tether connecting the two double bonds. acs.org

Table 2: Examples of Intramolecular [2+2] Photocycloaddition

| Catalyst/Sensitizer | Substrate Type | Product Type | Yield | Reference |

| Copper(I) Triflate | 1,6-Dienes | Bicyclo[3.2.0]heptanes | High | acs.org |

| Iridium(III) Complex | Dienones | Bridged Benzobicycloheptanones | up to 96% | nih.gov |

| None (direct irradiation) | Diolefin with ortho-methoxy groups | Functionalized Cyclobutane | High | acs.org |

Stereochemical Control in Photochemical Transformations

Controlling stereochemistry in photochemical reactions is a significant challenge, but several effective strategies have been developed. The stereochemical outcome of a [2+2] photocycloaddition can be influenced by the geometry of the starting alkene and the reaction conditions.

Supramolecular chemistry offers one solution, where a chiral template, such as a hydrogen-bonding complex or a metallacycle, binds the substrate in a specific conformation. mdpi.comresearchgate.net This pre-organization shields one face of the alkene, directing the cycloaddition to occur from the opposite face, thereby inducing enantioselectivity. mdpi.com Another approach involves photomechanochemistry, where the combination of light and mechanical force can alter the stereochemical outcome of a reaction, as demonstrated in the dimerization of acenaphthylene. nih.gov The use of chiral catalysts that can operate in the excited state is a developing area that also holds promise for controlling stereoselectivity in these light-induced transformations.

Considerations for Industrial Scale-Up Production

The transition from laboratory-scale synthesis to the industrial production of this compound and its stereoisomers necessitates a thorough evaluation of synthetic methodologies, focusing on criteria such as cost-effectiveness, scalability, safety, and environmental impact. The economic viability of any large-scale process is intrinsically linked to the availability and cost of starting materials, the efficiency of the synthetic route, and the robustness of the manufacturing process.

A primary route for the synthesis of both cis- and trans- isomers of this compound involves the reduction of methyl 3-oxocyclobutanecarboxylate. The choice of reducing agent and reaction conditions is critical for controlling the stereochemical outcome and ensuring a process that is both scalable and economically feasible.

For the production of cis-methyl 3-hydroxycyclobutanecarboxylate, a well-documented large-scale procedure involves the reduction of methyl 3-oxocyclobutanecarboxylate with lithium tri-tert-butoxyaluminum hydride in tetrahydrofuran at low temperatures (-78 to -60 °C). biotage.com This process has been demonstrated on a multi-kilogram scale, yielding the desired cis-isomer with high purity (95%) and in good yield (88%). biotage.com The work-up procedure involves quenching with hydrochloric acid, followed by extraction with ethyl acetate (B1210297) and filtration. biotage.com While effective, the use of a specialized reducing agent and cryogenic temperatures presents challenges for industrial scale-up, including the costs associated with specialized equipment and the safe handling of large quantities of metal hydrides.

A patented method for the synthesis of the trans-isomer highlights a route considered suitable for industrial production. biotage.com This process also starts with methyl 3-oxocyclobutanecarboxylate, which is first reduced to the cis-hydroxy ester. This intermediate then undergoes a Mitsunobu reaction followed by hydrolysis to yield the trans-product. The key advantages cited for industrial application are high stereoselectivity, mild reaction conditions, and a simplified post-treatment that avoids the need for column chromatography, achieving a total yield of 54%. biotage.com

The purification of a polar and water-soluble compound like this compound is a significant consideration at an industrial scale. While laboratory purifications may rely on techniques like flash chromatography, these are often impractical and costly for large quantities. Industrial purification strategies would likely focus on scalable methods such as fractional distillation, crystallization, and liquid-liquid extraction. The choice of solvents for these processes is critical, with a preference for those that are easily recoverable and have a lower environmental impact. Techniques like aqueous normal-phase chromatography, or Hydrophilic Interaction Liquid Chromatography (HILIC), may be valuable for analytical purposes or for the purification of smaller batches of high-purity material but are generally less suited for bulk production. biotage.com

Emerging technologies such as continuous flow chemistry offer potential advantages for the industrial synthesis of cyclobutane intermediates. Continuous flow reactors can improve heat and mass transfer, allow for safer handling of hazardous reagents and intermediates by minimizing the reaction volume at any given time, and can lead to higher throughput and more consistent product quality. researchgate.net The application of electrochemical methods in a flow setup has been successfully demonstrated for the synthesis of other cyclobutane derivatives on a 100-gram scale, suggesting a promising avenue for the future industrial production of compounds like this compound. researchgate.net

The selection of a synthetic route for industrial production will ultimately depend on a comprehensive analysis of the process economics, including the cost of raw materials, energy consumption, waste disposal, and the capital investment required for specialized equipment.

Data Tables

Table 1: Comparison of Synthetic Routes for this compound Isomers

| Feature | cis-Isomer Synthesis | trans-Isomer Synthesis (via patent) |

| Starting Material | Methyl 3-oxocyclobutanecarboxylate | Methyl 3-oxocyclobutanecarboxylate |

| Key Reagents | Lithium tri-tert-butoxyaluminum hydride, THF | Reducing agent, p-nitrobenzoic acid, diethyl azodicarboxylate, triphenylphosphine |

| Stereoselectivity | High for cis | High for trans |

| Yield | 88% | 54% (total) |

| Purification | Extraction, filtration | No column chromatography required |

| Scalability Notes | Demonstrated at multi-kg scale; requires cryogenic conditions | Claimed suitable for industrial production due to mild conditions and simple work-up |

Table 2: Key Industrial Scale-Up Considerations

| Consideration | Details |

| Raw Material Sourcing | Availability and cost of methyl 3-oxocyclobutanecarboxylate and key reagents. |

| Stereochemical Control | Selection of reagents and conditions to maximize the yield of the desired cis or trans isomer. |

| Process Safety | Handling of flammable solvents (e.g., THF, ethyl acetate) and reactive reagents (e.g., metal hydrides) at scale. |

| Purification Method | Development of robust, scalable methods such as distillation or crystallization to replace laboratory-scale chromatography. |

| Waste Management | Treatment and disposal of solvent and reagent waste streams in an environmentally responsible manner. |

| Equipment | Requirement for reactors capable of handling low-temperature reactions and large volumes of flammable solvents. |

| Economic Feasibility | Overall cost analysis including raw materials, energy, labor, and capital investment. |

Reactions of the Hydroxyl Functionality

The secondary alcohol at the C3 position of the cyclobutane ring is a key site for a variety of chemical modifications. These reactions allow for the introduction of new functional groups, the protection of the alcohol during other synthetic steps, or the inversion of its stereochemistry.

The hydroxyl group of this compound can undergo esterification with various carboxylic acids or their activated derivatives to form new esters at the C3 position. These reactions are typically catalyzed by acids or employ coupling agents to facilitate the condensation. For instance, reacting the alcohol with an acyl chloride or anhydride (B1165640) in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) yields the corresponding diester. Modern esterification methods using reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) can also be employed for efficient conversion under mild conditions. researchgate.net

| Acylating Agent | Typical Reagents/Conditions | Product |

|---|---|---|

| Acetic Anhydride | Pyridine, DMAP (cat.), CH₂Cl₂ | Methyl 3-acetoxycyclobutanecarboxylate |

| Benzoyl Chloride | Triethylamine, CH₂Cl₂ | Methyl 3-(benzoyloxy)cyclobutanecarboxylate |

| Carboxylic Acid (R-COOH) | DCC, DMAP (cat.), CH₂Cl₂ | Methyl 3-(acyloxy)cyclobutanecarboxylate |

Oxidation of the secondary hydroxyl group on this compound furnishes methyl 3-oxocyclobutanecarboxylate. This transformation is a common and crucial step in many synthetic pathways. A wide range of oxidizing agents can be used, with the choice often depending on the desired selectivity and scale of the reaction. Milder, chromium-free methods such as the Swern oxidation (using oxalyl chloride, DMSO, and a hindered base) or the Dess-Martin periodinane (DMP) oxidation are frequently utilized to avoid over-oxidation or side reactions. Conversely, the reduction of methyl 3-oxocyclobutanecarboxylate using reducing agents like lithium tri-tert-butoxyaluminum hydride is a standard method to prepare methyl cis-3-hydroxycyclobutanecarboxylate. chemicalbook.comchemicalbook.com

| Oxidation Reagent/System | Typical Conditions | Key Characteristics |

|---|---|---|

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temperature | Mild, high-yielding, avoids heavy metals. |

| Swern Oxidation (oxalyl chloride, DMSO, Et₃N) | CH₂Cl₂, -78 °C to Room Temperature | Mild conditions, volatile byproducts. |

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, Room Temperature | Effective, but chromium-based. |

To prevent the hydroxyl group from interfering with subsequent reactions, it can be temporarily masked with a protecting group. organic-chemistry.org Common strategies include its conversion to an ether or a silyl (B83357) ether. masterorganicchemistry.com Silyl ethers are particularly useful due to their ease of installation and removal under specific conditions. harvard.edu The reaction typically involves treating the alcohol with a silyl chloride (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) in the presence of a base like imidazole. encyclopedia.pub Ether protecting groups, such as the methoxymethyl (MOM) ether, are also employed and can be formed using reagents like MOM-Cl and a hindered base. uwindsor.ca

| Protecting Group | Reagent | Typical Conditions | Cleavage Conditions |

|---|---|---|---|

| tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, Imidazole | DMF, Room Temperature | TBAF in THF; or mild acid (e.g., AcOH) |

| Triisopropylsilyl (TIPS) | TIPSCl, Imidazole | DMF, Room Temperature | TBAF in THF (more stable to acid than TBDMS) |

| Methoxymethyl (MOM) | MOMCl, DIPEA | CH₂Cl₂, 0 °C to RT | Strong acid (e.g., HCl in MeOH) |

The hydroxyl group can be converted into a sulfonate ester, such as a mesylate or tosylate, to transform it into an excellent leaving group for nucleophilic substitution reactions. This is typically achieved by reacting this compound with a sulfonyl chloride (e.g., methanesulfonyl chloride) in the presence of a base like triethylamine or pyridine. mdma.ch The formation of these esters is influenced by factors such as temperature, solvent, and the presence of water. pqri.orgenovatia.com The resulting sulfonate is highly susceptible to displacement by a wide range of nucleophiles.

The Mitsunobu reaction is a powerful method for achieving the direct substitution of the hydroxyl group with complete inversion of its stereocenter. organic-chemistry.orgnih.gov This reaction is particularly valuable for converting a cis-isomer of a substituted cyclobutane into its trans-counterpart, or vice versa. The reaction involves activating the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). encyclopedia.pub The activated oxyphosphonium salt intermediate is then displaced by a suitable nucleophile (with a pKa typically below 15) in an Sₙ2 fashion. youtube.com For example, using a carboxylic acid as the nucleophile results in an ester with inverted stereochemistry, which can then be hydrolyzed to yield the inverted alcohol. nih.gov

The hydroxyl group of this compound can react with boronic acids (RB(OH)₂) or their esters in a transesterification process to form boronate esters. nih.gov This reaction can be used to form stable derivatives or to temporarily protect the hydroxyl group. In medicinal chemistry, boronic acids are known to interact with 1,2- and 1,3-diols. nih.gov While the target molecule is not a diol, the principle of forming a boronate ester with the single hydroxyl group is applicable. For instance, reaction with isobutylboronic acid in the presence of a dehydrating agent or under conditions that remove water would yield the corresponding isobutylboronate ester derivative. nih.gov These reactions are often reversible and sensitive to pH and the presence of water. nih.gov

Reactions of the Methyl Ester Functionality

The methyl ester group is a classic carbonyl functionality that readily participates in a variety of nucleophilic acyl substitution reactions. These transformations are fundamental to converting the ester into other important functional groups such as amides, carboxylic acids, and alcohols.

The carbonyl carbon of the methyl ester in this compound is electrophilic and susceptible to attack by nucleophiles. This leads to the substitution of the methoxy (B1213986) group (-OCH₃). A key transformation in this class is amidation, the conversion of the ester to an amide.

Direct amidation can be achieved by heating the ester with ammonia (B1221849) or a primary or secondary amine. However, the reaction is often slow and requires high temperatures. A more common and efficient method involves a two-step process: first, the hydrolysis of the ester to the corresponding carboxylic acid, followed by coupling with an amine using a standard coupling agent. An example of this strategy is seen in the synthesis of complex natural products like pipercyclobutanamide A. nih.gov In this synthesis, a related cyclobutane methyl ester was first saponified to the crude carboxylic acid using sodium hydroxide. nih.gov This intermediate acid was then coupled with an amine to form the final amide bond, a process often facilitated by reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Reductive amination represents an alternative pathway where a ketone or aldehyde is converted into an amine. youtube.com While not a direct reaction of the ester, it is a related transformation that can be accessed after modification of the ester group. youtube.com

Ester hydrolysis is the cleavage of an ester by water, a reaction that can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis : In the presence of a strong acid catalyst and excess water, the reaction is the reverse of Fischer esterification. The process is reversible and reaches an equilibrium that can be driven towards the products—3-hydroxycyclobutanecarboxylic acid and methanol—by using a large volume of water. libretexts.org

Base-Catalyzed Hydrolysis (Saponification) : When a base like sodium hydroxide (NaOH) is used, the reaction is irreversible and goes to completion. libretexts.org The base acts as a reactant, not just a catalyst, attacking the electrophilic carbonyl carbon. libretexts.org The initial products are the carboxylate salt (e.g., sodium 3-hydroxycyclobutanecarboxylate) and methanol. Subsequent acidification of the mixture protonates the carboxylate to yield the final carboxylic acid. This method was employed during the synthesis of a key intermediate for pipercyclobutanamide A, where a methyl ester was treated with aqueous sodium hydroxide. nih.gov

Enzymatic Hydrolysis : Lipases can be used for the chemoselective hydrolysis of esters under mild conditions. For instance, Candida antarctica Lipase B (CALB) has been shown to be effective in cleaving various ester bonds to produce the corresponding carboxylic acids. nih.gov

Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. For this compound, this would involve reacting it with a different alcohol (R'-OH) in the presence of an acid or base catalyst to form a new ester (3-hydroxycyclobutyl-COOR') and methanol. This reaction is also an equilibrium process.

| Reaction Type | Catalyst/Reagent | Key Features | Products |

| Acidic Hydrolysis | Strong Acid (e.g., H₂SO₄), H₂O | Reversible equilibrium reaction. libretexts.org | 3-hydroxycyclobutanecarboxylic acid, Methanol |

| Basic Hydrolysis | Strong Base (e.g., NaOH), H₂O | Irreversible reaction (saponification). libretexts.org | Carboxylate Salt, Methanol |

| Enzymatic Hydrolysis | Lipase (e.g., CALB) | High selectivity, mild conditions. nih.gov | 3-hydroxycyclobutanecarboxylic acid, Methanol |

The methyl ester functionality can be reduced to either a primary alcohol or, with careful selection of reagents and conditions, to an aldehyde.

Reduction to Alcohol : Strong reducing agents like lithium aluminum hydride (LiAlH₄) will readily reduce the ester to a primary alcohol. This transformation would convert this compound into (3-hydroxycyclobutyl)methanol, a diol. Milder reducing agents like sodium borohydride (NaBH₄) are typically not reactive enough to reduce esters on their own but can be effective when used in combination with catalytic systems, such as cobalt(II) chloride. organic-chemistry.org Various other methods, including catalytic hydrosilylation with manganese or ruthenium complexes, have been developed for the efficient reduction of esters to alcohols. organic-chemistry.org

Reduction to Aldehyde : The partial reduction of an ester to an aldehyde is a more delicate transformation that requires specific reagents to prevent over-reduction to the alcohol. The most common reagent for this purpose is Diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C). The reaction proceeds via a stable tetrahedral intermediate which, upon aqueous workup, collapses to the aldehyde. While not performed directly on the title compound in the cited literature, the reduction of a related functional group to an aldehyde using DIBAL was a key step in a natural product synthesis. nih.gov Alternatively, the ester can be hydrolyzed to the carboxylic acid, which can then be selectively reduced to the aldehyde using modern methods like photoredox catalysis. rsc.org

Reactivity and Transformations of the Cyclobutane Ring System

The cyclobutane ring is characterized by significant ring strain (approximately 26 kcal/mol), which is a major driving force for its chemical reactivity. youtube.com This inherent strain makes the ring susceptible to reactions that lead to more stable, less-strained systems, such as five-membered rings or acyclic structures.

The high ring strain of the cyclobutane scaffold makes it prone to ring-opening reactions, particularly under conditions that can generate a reactive intermediate adjacent to or on the ring. youtube.com For this compound, a plausible pathway for ring-opening involves the formation of a carbocation. Under acidic conditions, the hydroxyl group can be protonated, turning it into a good leaving group (H₂O). Its departure would generate a secondary carbocation on the cyclobutane ring.

This strained carbocationic intermediate is highly unstable and would rapidly undergo rearrangement to relieve strain. youtube.com One likely rearrangement is a ring expansion, where an adjacent C-C bond in the ring migrates to the carbocation center, expanding the four-membered ring into a more stable five-membered cyclopentane (B165970) derivative. youtube.com Alternatively, cleavage of the ring could occur, leading to linear products. The thermal decomposition of cyclobutane itself is known to yield two molecules of ethylene, highlighting the ring's tendency to cleave under stress. arxiv.org Related systems, such as heteroanellated hydroxycyclobutanecarboxylates, have been shown to undergo retro-benzilic acid rearrangement to yield cyclopentadiones, demonstrating a synthetically useful ring expansion pathway. researchgate.net

Beyond reactions that cleave the ring, the cyclobutane core can be modified by introducing new functional groups.

C-H Functionalization : Modern synthetic methods allow for the direct functionalization of C-H bonds, which are typically unreactive. Palladium-catalyzed C-H functionalization has been successfully applied to cyclobutane systems. nih.gov For example, a cyclobutane derivative was coupled with iodobenzene (B50100) in the presence of a palladium(II) acetate catalyst to yield a phenylated cyclobutane in high yield and with excellent diastereoselectivity. nih.gov This type of reaction offers a powerful method for elaborating the core structure of this compound by creating new carbon-carbon bonds directly on the ring.

Stereochemical Inversion : The stereocenters on the cyclobutane ring can also be manipulated. In the synthesis of pipercyclobutanamide A, a cyclobutane intermediate with a methyl ester at the C-3 position was subjected to epimerization using sodium methoxide (B1231860) in tetrahydrofuran. nih.gov Warming the reaction mixture allowed for the inversion of the stereocenter at the C-3 position, demonstrating that the proton alpha to the ester is acidic enough to be removed, leading to a planar enolate intermediate that can be re-protonated to form a different diastereomer. nih.gov This transformation highlights the ability to control the three-dimensional structure of the cyclobutane ring system.

Detailed Studies of Reaction Mechanisms

The chemical behavior of this compound is dictated by the interplay of its two functional groups, the hydroxyl and the methyl ester, and the stereochemical constraints imposed by the cyclobutane ring. Mechanistic investigations into its reactions, particularly concerning stereochemistry and reaction energetics, provide valuable insights into its reactivity.

The stereochemical course of reactions involving this compound, or those leading to its formation, is a critical aspect of its chemistry. The spatial arrangement of substituents on the cyclobutane ring significantly influences the accessibility of reagents and the stability of transition states, thereby governing the stereochemical outcome.

A prominent example of diastereoselectivity is observed in the synthesis of this compound from its corresponding ketone, Methyl 3-oxocyclobutanecarboxylate. The reduction of the carbonyl group can, in principle, yield both cis and trans isomers. However, experimental evidence demonstrates a strong preference for the formation of the cis isomer. For instance, the reduction of Methyl 3-oxocyclobutanecarboxylate using lithium tri-tert-butoxyaluminum hydride in tetrahydrofuran at low temperatures (-78 to -60 °C) yields cis-Methyl 3-hydroxycyclobutanecarboxylate with high purity (95%) and in high yield (88%). chemicalbook.com This high degree of diastereoselectivity is a common feature in the hydride reduction of 3-substituted cyclobutanones, which are known to be highly selective for the formation of the cis-alcohol, often with diastereomeric excesses exceeding 90%.

The observed preference for the cis product can be attributed to the steric hindrance posed by the substituents on the cyclobutane ring. The hydride reagent approaches the carbonyl group from the less hindered face, which is typically trans to the ester group. This directs the formation of the hydroxyl group to the same side as the ester group, resulting in the cis isomer. The bulkiness of the reducing agent, the solvent, and the reaction temperature are crucial factors that can be fine-tuned to enhance this diastereoselectivity. libretexts.orgmasterorganicchemistry.com

The stereochemical outcome is not only important in the synthesis of this compound but also in its subsequent reactions. The relative orientation of the hydroxyl and ester groups in the cis and trans isomers can lead to different reaction pathways and products, a concept well-established in the chemistry of cyclic compounds.

Table 1: Diastereoselective Reduction of Methyl 3-oxocyclobutanecarboxylate

| Reactant | Reducing Agent | Solvent | Temperature (°C) | Major Product | Purity (%) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Methyl 3-oxocyclobutanecarboxylate | Lithium tri-tert-butoxyaluminum hydride | Tetrahydrofuran | -78 to -60 | cis-Methyl 3-hydroxycyclobutanecarboxylate | 95 | 88 | chemicalbook.com |

The kinetics and thermodynamics of reactions involving this compound are fundamental to understanding its reactivity and stability. While specific quantitative kinetic data for this compound are not extensively reported, valuable insights can be drawn from studies on analogous systems and theoretical calculations.

Thermodynamic Stability:

In substituted cyclobutanes, the relative stability of cis and trans isomers is determined by the minimization of steric strain. For 1,3-disubstituted cyclobutanes, the cis isomer, where both substituents can occupy pseudo-equatorial positions in the puckered ring, is often the thermodynamically more stable isomer compared to the trans isomer, where one substituent is forced into a pseudo-axial position, leading to greater steric interactions. This general principle suggests that cis-Methyl 3-hydroxycyclobutanecarboxylate is likely the more stable diastereomer. The heat-induced isomerization between cis and trans isomers of other cyclic molecules involves surmounting a significant energy barrier, with activation energies reported in the range of 100-140 kJ/mol, indicating that while one isomer may be more stable, interconversion does not readily occur under normal conditions. nih.gov

Kinetic Aspects of Reactions:

The kinetics of reactions involving the hydroxyl and ester groups are influenced by their stereochemical relationship. For instance, in the hydrolysis of the ester group, the proximity of the hydroxyl group in the cis isomer can potentially lead to intramolecular catalysis or steric hindrance, thereby affecting the reaction rate compared to the trans isomer.

Studies on the hydrolysis of structurally similar ethyl cis- and trans-2-hydroxycyclopentanecarboxylates have shown that the cis-hydroxy ester hydrolyzes faster than its unsubstituted counterpart. rsc.org This rate enhancement, however, was not attributed to intramolecular hydrogen bonding, as the trans-hydroxy ester, where such bonding is not possible, reacts at a similar or even faster rate. rsc.org This suggests that the electronic effect of the hydroxyl group plays a significant role in the hydrolysis kinetics.

Theoretical studies on the hydrolysis of a cyclobutane-fused lactone provide further mechanistic insights. libretexts.org The calculations indicate that both base-catalyzed (BAC2) and acid-catalyzed (AAC2) hydrolysis mechanisms proceed through a tetrahedral intermediate. The calculated activation free energies for these pathways are approximately 15.4 kcal/mol for the BAC2 mechanism and 24.2 kcal/mol for the AAC2 mechanism, indicating that base-catalyzed hydrolysis is kinetically more favorable. libretexts.org These findings suggest that the hydrolysis of this compound likely follows similar mechanistic pathways, with the reaction rates being dependent on the pH of the medium.

Table 2: Calculated Activation Free Energies for Ester Hydrolysis Mechanisms

| Mechanism | System Studied | Calculated Activation Free Energy (ΔG‡) (kcal/mol) | Reference |

|---|---|---|---|

| BAC2 (Base-catalyzed) | Cyclobutane-fused lactone | 15.4 | libretexts.org |

| AAC2 (Acid-catalyzed) | Cyclobutane-fused lactone | 24.2 | libretexts.org |

Fundamental Role as a Key Synthetic Building Block

As a readily available and reactive molecule, this compound serves as a foundational element for a wide array of more elaborate chemical structures. guidechem.com Its excellent reactivity and selectivity make it a prized component in multistep synthetic pathways. guidechem.com

The true power of this compound lies in its ability to be transformed into more complex derivatives. The hydroxyl and ester groups can be independently or sequentially modified, allowing for the introduction of new functionalities and the extension of the carbon skeleton. For instance, it is a documented precursor in the synthesis of other functionalized cyclobutane derivatives, such as 3-Aminocyclobutanol hydrochloride, through a multi-step process involving amination, azide (B81097) formation, and reduction. Furthermore, its application is noted in the synthesis of BRM targeting compounds, which are investigated for their potential in cancer therapy. google.com

A common synthetic strategy involves the reduction of the corresponding ketone, methyl 3-oxocyclobutanecarboxylate, to produce this compound. A typical large-scale synthesis involves dissolving the keto-ester in tetrahydrofuran, cooling it to temperatures between -78 and -60 °C, and then adding a reducing agent like lithium tri-tert-butoxyaluminum hydride. chemicalbook.comchemicalbook.com This reaction efficiently yields the desired hydroxyl compound, which can then be used in subsequent synthetic steps. chemicalbook.comchemicalbook.com

The cyclobutane ring itself is a desirable motif in modern chemistry. Unlike more flexible aliphatic rings or flat aromatic systems, the puckered nature of the cyclobutane scaffold provides a distinct three-dimensional geometry. google.com By using this compound as a starting point, chemists can build upon this rigid framework to create novel molecular shapes. This is particularly valuable in medicinal chemistry, where the spatial arrangement of pharmacophoric groups is critical for biological activity. The compound provides a reliable platform for positioning substituents in specific orientations, influencing how a final molecule interacts with biological targets like enzymes and receptors. google.com

Utility in Medicinal Chemistry

The translation of this compound from a simple building block to a key player in drug discovery is evident in its use for creating pharmaceutical intermediates and directly contributing to the development of bioactive compounds. guidechem.com

This compound is frequently employed as an intermediate in the synthesis of a variety of pharmaceuticals. guidechem.com Its structure is incorporated into larger molecules designed to treat a range of conditions. For example, trans-methyl 3-hydroxycyclobutanecarboxylate is used to create ester intermediates that are crucial for the synthesis of certain antidiabetic drugs. In a separate application, the compound is a key starting material for preparing GPR120 modulators, which are also being investigated for the treatment of diabetes. google.com

A key reaction showcasing its utility is the Mitsunobu reaction. In one patented synthesis, (cis)-methyl 3-hydroxycyclobutanecarboxylate is reacted with other reagents under Mitsunobu conditions (using a reagent like diisopropyl azodicarboxylate, or DIAD) to form more complex intermediates. google.com This demonstrates its practical application in the synthetic routes for creating advanced drug candidates. google.com

The inclusion of a cyclobutane ring can confer unique biological properties to a molecule. The development of compounds where this ring is a central feature has led to the discovery of potent and selective therapeutic agents. chemicalbook.com

A significant application of this compound is in the synthesis of inhibitors for Hematopoietic Prostaglandin (B15479496) D Synthase (H-PGDS). google.com H-PGDS is an enzyme that catalyzes the production of prostaglandin D2 (PGD2), a key mediator in inflammatory and allergic responses, such as those seen in allergic rhinitis. rndsystems.comcd-bioparticles.net Inhibiting this enzyme can therefore reduce inflammation, making H-PGDS inhibitors a promising class of drugs for treating allergic diseases and other conditions like Duchenne Muscular Dystrophy. google.comrndsystems.com

A patent for novel H-PGDS inhibitors explicitly details a synthetic procedure where (cis)-methyl 3-hydroxycyclobutanecarboxylate is a starting reactant. google.com The compound is used to build the 1,3-disubstituted cyclobutane core of the final inhibitor molecule. google.com This direct use underscores the compound's importance in creating highly specific and potent bioactive molecules targeting key enzymes in disease pathways. One such potent H-PGDS inhibitor is TFC-007, which demonstrates an IC₅₀ value of 83 nM and has been shown to inhibit PGD₂ production. rndsystems.com

Development of Bioactive Cyclobutane-Containing Compounds

Antiviral Agents (e.g., Anti-influenza Virus Activity)

The cyclobutane motif is a key structural feature in a number of antiviral compounds. The constrained four-membered ring can mimic the puckering of ribose rings in nucleosides, allowing for interactions with viral enzymes. While research on compounds with anti-influenza activity containing a cyclobutane ring, such as cyclobakuchiols, has been reported to inhibit influenza A virus replication, the direct synthetic lineage from this compound is not always explicit in broader studies. google.comnih.gov However, the utility of this specific building block is clearly demonstrated in the synthesis of novel quinoline (B57606) derivatives with potent antiviral properties.

A notable application is in the development of new treatments for Hepatitis B Virus (HBV). A patent discloses the synthesis of novel quinoline compounds for the treatment and prevention of HBV, where this compound is a key starting material. nih.govnih.gov These non-nucleoside derivatives have shown significant inhibitory activity against the expression of viral antigens HBsAg and HBeAg in HepG2.2.15 cells. nih.gov The synthesis of these potent anti-HBV agents underscores the importance of the cyclobutane scaffold in the design of new antiviral drugs. nih.govresearchgate.netlookchem.com

Furthermore, the synthesis of cyclobutane and cyclobutene (B1205218) L-nucleoside analogues has been explored for their antiviral potential. researchgate.netcollectionscanada.gc.ca These analogues, which can be synthesized from cyclobutane precursors, are designed to interfere with viral replication. biorxiv.orgnih.gov The stereoselective synthesis of such nucleoside analogues is a critical area of research in the quest for new antiviral therapies.

BRM Targeting Compounds

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that mediate the degradation of specific target proteins. This compound has been identified as a useful building block in the synthesis of PROTACs targeting Brahma-related gene 1 (BRG1)/SMARCA2 and BRM (Brahma)/SMARCA2, which are components of the SWI/SNF chromatin remodeling complex. nih.govnih.gov

Patents describe the use of this cyclobutane derivative in the construction of these bifunctional molecules. nih.govresearchgate.net These PROTACs are designed to bring the target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the protein by the proteasome. The rigid nature of the cyclobutane scaffold provided by this compound is valuable in the design of the linker component of the PROTAC, ensuring the correct spatial orientation for effective ternary complex formation.

GPR120 Modulators

G protein-coupled receptor 120 (GPR120) is a receptor for unsaturated long-chain free fatty acids and has emerged as a promising therapeutic target for the treatment of type 2 diabetes and other metabolic diseases. A key application of this compound is in the synthesis of novel GPR120 modulators.

A patent details the preparation of cyclobutane-containing carboxylic acid compounds that act as GPR120 modulators. google.com In the synthesis of these compounds, this compound serves as a crucial intermediate. The described synthetic route involves the activation of the hydroxyl group, for instance, through mesylation, to allow for subsequent nucleophilic substitution and elaboration of the molecule. These modulators hold the potential to enhance insulin (B600854) sensitivity and are being explored for the treatment of diabetes and related metabolic disorders. google.com

Cyclobutanol-Containing Dipeptide Analogues

The incorporation of constrained, non-natural amino acids into peptides is a widely used strategy to create peptidomimetics with improved stability and defined conformations. The cyclobutane ring of this compound provides a rigid scaffold for the synthesis of such unnatural amino acids and their subsequent incorporation into dipeptide analogues.

Research has demonstrated the synthesis of chiral scaffolds from protected cyclobutane β-amino acids, which can be derived from precursors like this compound. These scaffolds can be further elaborated into polyfunctional molecules and incorporated into peptide chains. The resulting dipeptide analogues containing the cyclobutanol (B46151) moiety can adopt specific secondary structures, influencing their biological activity. The self-assembly of chiral trans-cyclobutane-containing β-dipeptides into ordered aggregates has been studied, highlighting the influence of the cyclobutane core on the supramolecular organization. nih.gov

Unnatural β-Amino Acids and Nucleoside Analogues

The synthesis of unnatural amino acids and nucleoside analogues is a cornerstone of medicinal chemistry. This compound serves as a valuable chiral pool starting material for the stereoselective synthesis of these important classes of molecules. researchgate.net

The cyclobutane ring can be manipulated to produce a variety of unnatural β-amino acids. These amino acids, when incorporated into peptides, can induce specific folding patterns and increase resistance to proteolytic degradation. researchgate.net The synthesis of chiral scaffolds based on polyfunctional cyclobutane β-amino acids has been reported, showcasing the versatility of this building block. nih.govresearchgate.net These scaffolds can be used to create complex molecules with potential therapeutic applications. nih.govresearchgate.net

In the realm of nucleoside analogues, the cyclobutane ring acts as a carbocyclic mimic of the furanose sugar found in natural nucleosides. This substitution can confer antiviral or anticancer properties to the resulting analogue. The synthesis of cyclobutane nucleosides often involves the coupling of a functionalized cyclobutane derivative, which can be prepared from this compound, with a nucleobase. collectionscanada.gc.ca The resulting carbocyclic nucleoside analogues are then evaluated for their biological activity. researchgate.netbiorxiv.orgnih.govnih.gov

Derivatization for Prodrug Development and Improved Pharmacokinetics

Prodrug design is a key strategy to improve the pharmacokinetic properties of a drug, such as its absorption, distribution, metabolism, and excretion (ADME). The hydroxyl and ester functionalities of this compound offer convenient handles for derivatization to create prodrugs.

While specific examples of prodrugs derived directly from this compound are not extensively detailed in dedicated studies, the principles of prodrug design are applicable. The hydroxyl group can be esterified with various promoieties to enhance lipophilicity and improve membrane permeability. Upon administration, these esters can be cleaved by endogenous esterases to release the active parent drug. Similarly, the methyl ester can be hydrolyzed or transesterified to modulate the compound's properties. This strategy is particularly relevant for GPR120 modulators and other therapeutic agents where improved oral bioavailability is desired. google.com

Ligand Design and Receptor Interactions

The rigid, three-dimensional structure of the cyclobutane ring makes this compound an attractive scaffold for ligand design. uzh.ch In medicinal chemistry, moving from flat, aromatic structures to more three-dimensional molecules is a current trend to improve selectivity and potency while minimizing off-target effects. The cyclobutane core provides a well-defined spatial arrangement of its substituents, allowing for precise interactions with receptor binding pockets. openmedicinalchemistryjournal.com

The use of this scaffold is evident in the development of GPR120 modulators and BRM targeting compounds, where the cyclobutane unit plays a crucial role in orienting the key pharmacophoric elements for optimal receptor or protein interaction. nih.govresearchgate.netgoogle.com The ability to synthesize specific stereoisomers of substituted cyclobutanes from precursors like this compound allows for the fine-tuning of ligand-receptor interactions, which is a critical aspect of modern drug discovery. nih.gov The synthesis of 3-borylated cyclobutanols from related precursors further expands the utility of this scaffold by providing a handle for a wide range of C-C, C-N, and C-O bond-forming reactions, enabling the creation of diverse ligand libraries. rsc.org

Applications in Materials Science

The unique structural and chemical properties of the cyclobutane ring, as found in this compound, make it a valuable building block in materials science. The inherent ring strain and the potential for stereocontrolled synthesis allow for the creation of materials with novel characteristics.

Development of Novel Materials with Unique Properties (e.g., Polymers, Sensors)

The incorporation of cyclobutane moieties into polymer backbones is a key strategy for developing advanced materials. These cyclobutane-based polymers have been a subject of interest for decades, particularly for the development of sustainable polyesters and polyamides. nih.gov

Polymers: The synthesis of polymers containing cyclobutane units is often achieved through [2+2] photocycloaddition reactions. nih.govresearchgate.net This method allows for the creation of linear cyclobutane-containing polymers with potentially high molecular weights and good solubility in common solvents. researchgate.net The key advantage of using cyclobutane derivatives is the ability to introduce specific functionalities and control the polymer's architecture. nih.gov For instance, the solution-state intermolecular [2+2] photocycloaddition is a promising method due to its tolerance for a wide range of monomers and its potential for scalability. nih.gov

Table 1: Research Findings in Cyclobutane-Based Polymer Synthesis

| Research Area | Key Findings | Potential Applications | Citations |

|---|---|---|---|

| Synthesis Method | Solution-state intermolecular [2+2] photocycloaddition using photosensitizers is an effective method for creating diverse cyclobutane polymers. | Scalable production of functional polymers. | nih.gov |

| Material Properties | The cyclobutane ring can act as a mechanophore, leading to polymers with higher resilience and toughness in response to stress. | Development of smart materials, durable and tear-resistant plastics. | lifechemicals.commit.edu |

| Polymer Types | Cyclobutane units can be incorporated into polyesters and polyamides. | Creation of sustainable and stress-responsive materials. | nih.govlifechemicals.com |

| Control | The use of light in photopolymerization allows for temporal control over the polymerization process and enables post-polymerization modifications. | Fabrication of precisely structured and functional polymers. | researchgate.net |

Sensors: While direct applications of this compound in sensors are not extensively documented, the principles of polymer science suggest its potential. The functional groups (hydroxyl and ester) on the cyclobutane ring provide reactive sites for modification. By attaching specific sensing molecules to a polymer backbone derived from this or similar cyclobutane monomers, it is conceivable to create novel sensor materials. The development of such polymers is an active area of research within fields covered by publications like ACS Sensors. acs.org

Applications in Agrochemicals

The cyclobutane scaffold is a structural motif found in various biologically active molecules, indicating its potential for use in the development of new agrochemicals. researchgate.net Although cyclobutane derivatives have been less exploited in this field compared to medicinal chemistry, their unique chemical properties make them attractive candidates for investigation. lifechemicals.com

Research into natural products has identified cyclobutane-containing alkaloids with notable biological activities, such as insect repellent and antifeedant properties. nih.gov For example, 2,4-Methanoproline, an amino acid containing a cyclobutane ring, has been suggested to possess insect antifeedant activity. nih.gov The synthesis of highly functionalized cyclobutene derivatives from simple cyclobutanes is an area of ongoing research, which could lead to new compounds with applications in agrochemicals. researchgate.net The development of synthetic methods for creating diverse cyclobutane structures is crucial for exploring their potential as active ingredients in pesticides or herbicides. researchgate.netresearchgate.net

Table 2: Potential Agrochemical Applications of Cyclobutane Derivatives

| Application Area | Basis of Potential | Example Compound Class | Citations |

|---|---|---|---|

| Insect Control | Some naturally occurring cyclobutane alkaloids exhibit insect repellent and/or antifeedant activity. | 2,4-Methanoproline and related alkaloids. | nih.gov |

| Fungicides/Herbicides | The cyclobutane scaffold is used in the synthesis of diverse organic molecules, some of which may possess fungicidal or herbicidal properties. | Highly functionalized cyclobutene derivatives. | researchgate.net |

Enzymatic Transformations and Biocatalysis for Methyl 3 Hydroxycyclobutanecarboxylate

Enzyme-Mediated Synthesis of Specific Stereoisomers

Enzymes can be utilized to produce specific stereoisomers of methyl 3-hydroxycyclobutanecarboxylate, either by enantioselective synthesis from a prochiral substrate or through the selective transformation of one enantiomer in a racemic mixture. Lipases, in particular, are widely used for these transformations due to their broad substrate specificity, stability in organic solvents, and high enantioselectivity. jocpr.commdpi.com

Enzymatic kinetic resolution (EKR) via transesterification is a widely adopted strategy for producing enantiomerically enriched alcohols and esters. jocpr.comnih.gov In this process, a racemic mixture of this compound is reacted with an acyl donor, such as vinyl acetate (B1210297) or an acid anhydride (B1165640), in the presence of a lipase (B570770). The enzyme selectively catalyzes the acylation of one enantiomer of the alcohol, leaving the other enantiomer unreacted. This results in a mixture of an acylated product and the unreacted alcohol enantiomer, which can then be separated.

Lipases such as Candida antarctica Lipase B (CALB), often immobilized as Novozym 435, and lipases from Pseudomonas cepacia (PCL) are frequently the catalysts of choice for such resolutions. mdpi.comnih.govnih.govresearchgate.net The selection of the enzyme, acyl donor, and solvent is crucial for achieving high enantioselectivity (expressed as the enantiomeric ratio, E) and conversion. For example, in the kinetic resolution of various secondary alcohols, CALB has demonstrated excellent enantioselectivity, often yielding products with high enantiomeric excess (ee). nih.govresearchgate.net The reaction mechanism involves the formation of a covalent acyl-enzyme intermediate, which then transfers the acyl group to one of the alcohol enantiomers preferentially. jocpr.com